4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzene ring substituted with a chloro group, a pentyloxy group, and a sulfonamide group attached to a tetramethylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The benzene ring is first functionalized with a sulfonamide group. This can be achieved through sulfonation followed by amination.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pentyloxy Group: The pentyloxy group is attached through an etherification reaction, typically using an alkyl halide and a base.
Incorporation of the Tetramethylpiperidinyl Moiety: The final step involves the attachment of the tetramethylpiperidinyl group, which can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide may have several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the pentyloxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C20H33ClN2O3S |
---|---|
Molecular Weight |
417.0 g/mol |
IUPAC Name |
4-chloro-3-pentoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H33ClN2O3S/c1-6-7-8-11-26-18-12-16(9-10-17(18)21)27(24,25)22-15-13-19(2,3)23-20(4,5)14-15/h9-10,12,15,22-23H,6-8,11,13-14H2,1-5H3 |
InChI Key |
ABQZIDAZDXZBKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.